molecular formula C15H9F3N2S B12844435 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Cat. No.: B12844435
M. Wt: 306.31 g/mol
InChI Key: FCYXKHWAQYPYCB-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 2,5-difluoroaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like iodine or a base such as potassium carbonate. The mixture is heated under reflux to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other similar compounds. The presence of multiple fluorine atoms can enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C15H9F3N2S

Molecular Weight

306.31 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-7-11(17)4-5-12(13)18/h1-8H,(H,19,20)

InChI Key

FCYXKHWAQYPYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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